3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol
Description
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is a secondary alcohol featuring a 3-methylisoxazol-5-yl substituent at the 1-position of the butan-2-ol backbone.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-1-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(11)5-8-4-7(3)10-12-8/h4,6,9,11H,5H2,1-3H3 |
InChI Key |
APSVERKOHJHQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol typically involves the reaction of 3-methylisoxazole with appropriate alkylating agents under controlled conditions. One common method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a one-pot condensation reaction . The reaction conditions often require a solvent such as isopropanol and a temperature of around 70°C for optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoxazole ring.
Scientific Research Applications
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its isoxazole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol
- Key features : Secondary alcohol, 3-methylisoxazole substituent at position 1.
- Polarity : Moderate (due to hydroxyl and heterocyclic oxygen/nitrogen).
- Potential applications: Neuropharmacological activity (analogous to ABT-418 derivatives) .
2-Methyl-3-buten-2-ol
3-Methyl-2-buten-1-ol
- Key features : Primary alcohol with a branched alkene chain.
- Physical properties : Boiling point 140°C, density 0.84 g/cm³ .
- Comparison : Increased boiling point compared to 2-methyl-3-buten-2-ol due to primary alcohol’s stronger hydrogen bonding. However, absence of heterocycles limits functional versatility.
Bitertanol
- Key features : Tertiary alcohol with a biphenyl ether and 1,2,4-triazole substituent.
- Functional groups : Bulky aromatic and triazole groups enhance hydrophobicity.
- Applications : Agricultural fungicide (Baycor®), leveraging triazole’s stability and bioactivity .
- Comparison : Triazole’s stability contrasts with isoxazole’s reactivity; biphenyl group enhances lipophilicity, influencing environmental persistence.
ABT-418 Analogues (7a, 8a)
- Key features : Conformationally restricted 7-azabicyclo[2.2.1]heptane system with 3-methylisoxazole.
- Biological activity : Nicotinic acetylcholine receptor agonists with enhanced rigidity for selective binding .
Physicochemical Properties
*Estimated based on isoxazole polarity and alkyl chain length. †Triazole and biphenyl groups increase hydrophobicity.
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